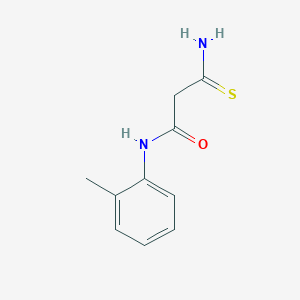![molecular formula C21H18N2O2 B2626352 Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane CAS No. 175166-49-1; 180186-94-1](/img/structure/B2626352.png)
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane typically involves the reaction of indene derivatives with oxazoline. One common method includes the use of sodium hydride in tetrahydrofuran at 0°C, followed by the addition of ethylene dibromide at 50°C .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
化学反応の分析
Types of Reactions
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce various hydrocarbon chains.
科学的研究の応用
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is used in several scientific research applications:
Chemistry: As a chiral ligand in asymmetric synthesis and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and materials science.
作用機序
The mechanism by which Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane exerts its effects involves the formation of stable metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and lowering activation energies .
類似化合物との比較
Similar Compounds
- 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
- 2,2-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile
- (3aS,3a’S,8aR,8a’R)-2,2’-(Ethane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Uniqueness
Bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane is unique due to its high stability and ability to form complexes with a wide range of metals. This versatility makes it particularly valuable in asymmetric synthesis and catalysis.
特性
CAS番号 |
175166-49-1; 180186-94-1 |
|---|---|
分子式 |
C21H18N2O2 |
分子量 |
330.387 |
IUPAC名 |
2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C21H18N2O2/c1-3-7-14-12(5-1)9-16-20(14)22-18(24-16)11-19-23-21-15-8-4-2-6-13(15)10-17(21)25-19/h1-8,16-17,20-21H,9-11H2 |
InChIキー |
BDHSVQLSNIGJNC-UHFFFAOYSA-N |
SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=NC5C(O4)CC6=CC=CC=C56 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


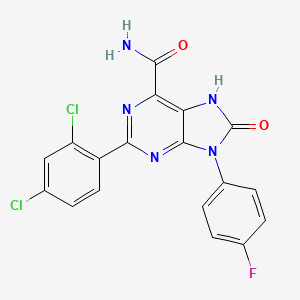
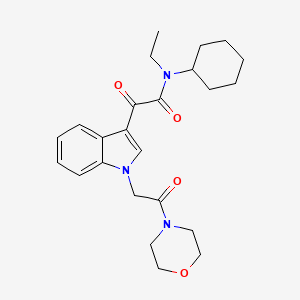
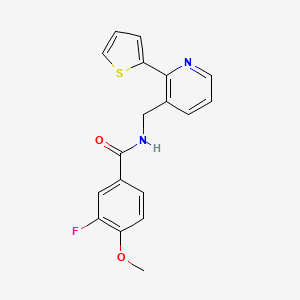
![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)

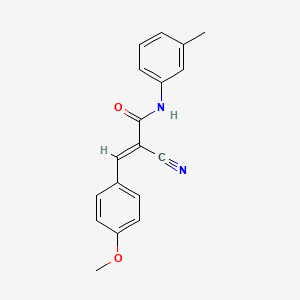
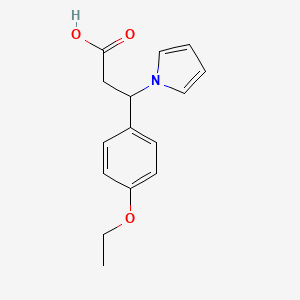
![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)
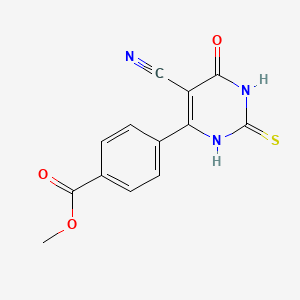
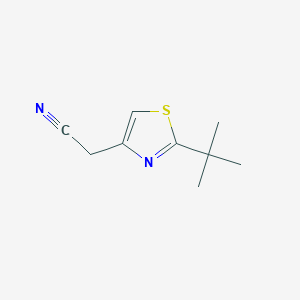
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2626290.png)
![7-Fluoro-3-{[1-(3-fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2626291.png)
